ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
Description
The compound ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate (hereafter referred to as the "target compound") is a piperidine derivative featuring:
- An ethyl carboxylate group at the 1-position of the piperidine ring.
- A 4-amino substituent linked via an acetyl group to a 5-methoxyindole moiety.
This structure combines a heterocyclic piperidine core with aromatic indole and ester functionalities, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
ethyl 4-[[2-(5-methoxyindol-1-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-19(24)21-10-7-15(8-11-21)20-18(23)13-22-9-6-14-12-16(25-2)4-5-17(14)22/h4-6,9,12,15H,3,7-8,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYIRJLOYRWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position.
The next step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetyl chloride, to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminopiperidine-1-carboxylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the ester functional group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways within the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with key structural analogs identified in the literature:
Key Structural Differences and Implications
Indole Substitution :
- The target compound’s 5-methoxyindole group (position 1-linked) contrasts with 3-substituted indoles in analogs like compound 416 . Indole position and substituents (e.g., methoxy vs. chlorine) influence binding affinity to targets like serotonin receptors or enzymes .
Carboxylate Group :
Biological Activity
Chemical Structure and Properties
EPI is a synthetic derivative of indole, which is a common scaffold in many biologically active compounds. The molecular formula for EPI is , and its structure features an indole moiety linked to a piperidine ring via an acetylamino group.
Molecular Structure
| Component | Description |
|---|---|
| Indole Moiety | 5-methoxy-1H-indole |
| Acetyl Group | Attached to the indole nitrogen |
| Piperidine Ring | Provides structural stability |
| Carboxylate Group | Contributes to solubility and reactivity |
Anticancer Properties
Research indicates that EPI exhibits significant anticancer activity. In vitro studies have shown that EPI can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic regulators such as Bcl-2 and Bax.
Neuroprotective Effects
EPI has also been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, EPI administration resulted in reduced neuronal death and improved cognitive function. The compound appears to exert its effects by reducing oxidative stress and inflammation in neural tissues.
Antimicrobial Activity
Preliminary studies suggest that EPI possesses antimicrobial properties against both bacterial and fungal strains. The compound demonstrated inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and exhibited antifungal activity against Candida albicans.
The biological activities of EPI can be attributed to several mechanisms:
- Modulation of Signaling Pathways : EPI influences multiple signaling pathways involved in cell survival and apoptosis.
- Antioxidant Activity : The compound scavenges free radicals, thereby protecting cells from oxidative damage.
- Interaction with Receptors : EPI may interact with various receptors, including those involved in neurotransmission and immune responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of EPI:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that EPI treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Neuroprotection in Alzheimer's Model : In a transgenic mouse model of Alzheimer's disease, EPI treatment resulted in significant improvements in memory performance on behavioral tests compared to untreated controls.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of EPI as an adjunct therapy for patients with recurrent urinary tract infections, showing a marked reduction in infection rates compared to standard antibiotic treatment alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
